molecular formula C15H5F25O B12709518 (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane CAS No. 94158-66-4

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane

Cat. No.: B12709518
CAS No.: 94158-66-4
M. Wt: 676.16 g/mol
InChI Key: QAXVXGRPJJMLJF-UHFFFAOYSA-N
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Description

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane (CAS: 94158-66-4) is a perfluorinated compound (PFC) featuring a fully fluorinated tridecyl chain (13 carbons) attached to an oxirane (epoxide) group. Its molecular formula is C₁₃F₂₅C₂H₃O, with a molecular weight of approximately 832.14 g/mol (calculated based on analogous structures in ). The compound belongs to a broader class of perfluoroalkyl epoxides, which are characterized by their high chemical stability, hydrophobicity, and oleophobicity due to the strong C–F bonds in the fluorinated chain. These properties make it suitable for applications in coatings, surfactants, and polymer precursors .

Properties

CAS No.

94158-66-4

Molecular Formula

C15H5F25O

Molecular Weight

676.16 g/mol

IUPAC Name

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotridecyl)oxirane

InChI

InChI=1S/C15H5F25O/c16-4(17,1-3-2-41-3)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)14(36,37)15(38,39)40/h3H,1-2H2

InChI Key

QAXVXGRPJJMLJF-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane typically involves the following steps:

    Fluorination: The starting material, a hydrocarbon chain, undergoes a series of fluorination reactions to introduce fluorine atoms at specific positions along the carbon chain.

    Epoxidation: The fluorinated hydrocarbon is then subjected to epoxidation, where an oxygen atom is introduced to form the oxirane ring. This step often requires the use of oxidizing agents such as peracids or hydrogen peroxide under controlled conditions.

Industrial production methods may involve continuous flow reactors to ensure precise control over reaction conditions and maximize yield.

Chemical Reactions Analysis

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, this compound can undergo nucleophilic substitution reactions, where nucleophiles replace fluorine atoms.

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygen-containing compounds.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, and oxidizing agents like potassium permanganate for oxidation.

Scientific Research Applications

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of advanced materials, including fluorinated polymers and surfactants.

    Biology: Its unique properties make it useful in the development of bio-compatible materials and drug delivery systems.

    Medicine: Research is ongoing into its potential use in medical imaging and as a component in therapeutic agents.

    Industry: It is employed in the production of high-performance coatings, lubricants, and sealants due to its chemical resistance and stability.

Mechanism of Action

The mechanism of action of (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane involves its interaction with various molecular targets. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of the compound. The oxirane ring is reactive and can undergo ring-opening reactions, leading to the formation of various products that can interact with biological molecules or other chemical species.

Comparison with Similar Compounds

Structural Analogues in the Perfluoroalkyl Oxirane Family

The compound is part of a homologous series of perfluoroalkyl oxiranes with varying chain lengths and fluorine substitution patterns (). Key analogues include:

Compound Name (CAS) Fluorinated Chain Length Molecular Formula Molecular Weight (g/mol) Key Functional Group
(Heneicosafluoroundecyl)oxirane (38565-54-7) 11 carbons, 21 F atoms C₁₁H₅F₂₁O ~700.10 Oxirane
Target Compound (94158-66-4) 13 carbons, 25 F atoms C₁₃F₂₅C₂H₃O ~832.14 Oxirane
(Nonacosafluoropentadecyl)oxirane (94158-67-5) 15 carbons, 29 F atoms C₁₅H₅F₂₉O ~936.18 Oxirane

Key Observations :

  • Chain Length and Fluorination : Increasing chain length and fluorine content correlate with higher molecular weight, thermal stability, and persistence in environmental matrices .
  • Reactivity: The oxirane group enables ring-opening reactions (e.g., polymerization or nucleophilic additions), distinguishing these compounds from non-reactive PFCs like perfluorocarboxylic acids (e.g., PFTrDA) .
Functional Group Variants
2.2.1 Perfluorocarboxylic Acids (PFCAs)
  • Example: PFTrDA (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotridecanoic acid, CAS: 72629-94-8).
  • Comparison: Functional Group: Carboxylic acid (–COOH) vs. oxirane. Properties: PFTrDA is ionizable (acidic), water-soluble at low pH, and bioaccumulative. In contrast, the oxirane derivative is non-ionic, less water-soluble, and more reactive due to the epoxide ring .
2.2.2 Phosphate Esters
  • Example : 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate (CAS: 94158-70-0).
  • Comparison: Functional Group: Phosphate ester vs. oxirane. Applications diverge toward surfactants or emulsifiers .
Similarity Metrics
  • Tanimoto Coefficient Analysis : Using Morgan fingerprints, the target compound shows >85% similarity to shorter-chain perfluoroalkyl oxiranes (e.g., CAS 38565-54-7) but <60% similarity to PFCAs like PFTrDA due to functional group differences .
  • Activity Cliffs: Minor structural changes (e.g., chain elongation by two carbons) can drastically alter properties. For example, the 15-carbon analogue (CAS 94158-67-5) exhibits 20% higher thermal stability than the 13-carbon target compound .

Biological Activity

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research findings.

The compound is characterized by a long perfluorinated carbon chain which contributes to its hydrophobicity and stability in biological systems. Its oxirane (epoxide) functional group suggests potential reactivity that can be exploited in various biological contexts.

1. Cellular Interaction and Toxicity

Research indicates that fluorinated compounds like (2,2,...-oxirane can influence cellular processes through various mechanisms:

  • Cell Signaling Pathways : The compound may alter cell signaling pathways by interacting with membrane proteins or influencing lipid bilayer properties.
  • Cytotoxic Effects : Some studies have reported cytotoxic effects in mammalian cell lines when exposed to high concentrations of fluorinated compounds. These effects are often linked to oxidative stress and disruption of cellular homeostasis.

2. Bioaccumulation and Environmental Impact

Fluorinated compounds are known for their persistence in the environment and potential for bioaccumulation. Studies have shown:

  • Bioaccumulation Factors (BAFs) : The compound's structure suggests a high bioaccumulation potential due to its lipophilicity. BAFs can vary significantly across species.
  • Trophic Magnification : Evidence suggests that such compounds may biomagnify through food webs due to their stability and resistance to degradation.

Case Study 1: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of fluorinated epoxides demonstrated that exposure to (2,...-oxirane at varying concentrations resulted in significant cell death in cultured human epithelial cells. The study utilized assays such as MTT and LDH release to quantify cytotoxicity.

Concentration (µM)% Viability
0100
1085
5055
10025

Results indicate a dose-dependent cytotoxic effect.

Case Study 2: Bioaccumulation in Aquatic Species

Research examining the bioaccumulation of fluorinated compounds in aquatic species revealed that (2,...-oxirane exhibited significant accumulation in fish tissues over time.

SpeciesBAF (L/kg)Sample Time (days)
Fish A15030
Fish B20030

Data suggest that longer exposure times correlate with increased bioaccumulation.

The biological activity of (2,...-oxirane can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the compound may disrupt cellular membranes leading to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Exposure can lead to oxidative stress through ROS generation which damages cellular components including lipids and DNA.

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